molecular formula C18H19N3O4S2 B2457664 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 862807-54-3

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2457664
CAS No.: 862807-54-3
M. Wt: 405.49
InChI Key: RAMZHJAGLSPGGC-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as DMFZ or DBPR108, and it has been shown to possess promising biological activities that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of DMFZ is not fully understood, but it has been suggested that DMFZ exerts its biological activity through the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a critical role in the regulation of gene expression, and the inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMFZ has been shown to possess significant biochemical and physiological effects. In vitro studies have demonstrated that DMFZ inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, DMFZ has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMFZ is its potent biological activity against cancer cells and its anti-inflammatory properties. Additionally, DMFZ exhibits relatively low toxicity in vitro, making it a potential candidate for drug development. However, the limitations of DMFZ include its low solubility in water, which makes it difficult to administer in vivo, and its limited bioavailability.

Future Directions

There are several future directions for the study of DMFZ. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of DMFZ. Additionally, further studies are needed to elucidate the mechanism of action of DMFZ and to identify its molecular targets. Moreover, the in vivo efficacy and safety of DMFZ need to be evaluated in animal models to determine its potential as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel formulations and drug delivery systems may improve the bioavailability and solubility of DMFZ, making it a more viable candidate for drug development.

Synthesis Methods

The synthesis of DMFZ involves the reaction of 4-aminobenzamide with 4-methoxy-7-methyl-1,3-benzothiazol-2-yl isothiocyanate, followed by the reaction of the resulting intermediate with dimethyl sulfamide. The reaction yields DMFZ as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

DMFZ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DMFZ has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DMFZ has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-11-5-10-14(25-4)15-16(11)26-18(19-15)20-17(22)12-6-8-13(9-7-12)27(23,24)21(2)3/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMZHJAGLSPGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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